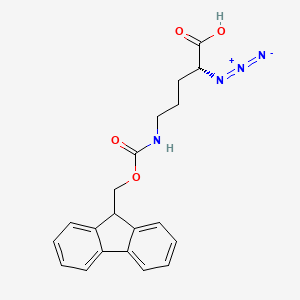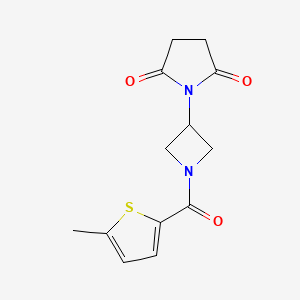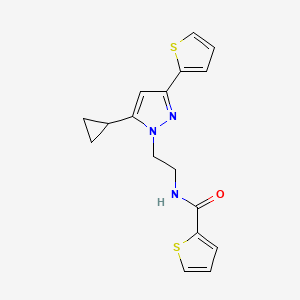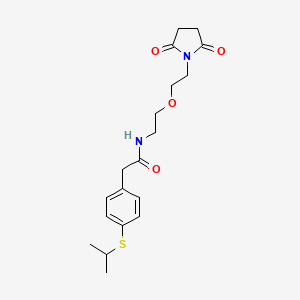
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine, also known as BCFP, is a chemical compound that has been extensively studied due to its potential for use in scientific research. This compound is a piperazine derivative that has been found to have a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The exact mechanism of action of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is not fully understood, but it is thought to act as a modulator of various receptors and enzymes in the central nervous system and other tissues. 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been shown to have affinity for a number of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has a range of interesting biochemical and physiological effects that make it a valuable tool for scientific research. In the central nervous system, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as effects on cognition and memory. 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is its high potency and selectivity for various receptors and enzymes, which makes it a valuable tool for studying the function of these targets. However, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for research on 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine, which may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine in various disease states, including anxiety, depression, and cancer. Finally, there is potential for the development of new analytical methods for the detection and quantification of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine in biological samples, which may facilitate its use in clinical and preclinical studies.
Synthesis Methods
The synthesis of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with 1-(2-chloro-4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI or DCC. The reaction yields the desired product, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine, which can be purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been used in a variety of scientific research applications, including studies of the central nervous system, drug discovery, and cancer research. In the central nervous system, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In drug discovery, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been used as a lead compound for the development of new drugs targeting various receptors and enzymes. In cancer research, 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
properties
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)-[4-(2-chloro-4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClFN3O/c1-11-2-5-15(18)21-16(11)17(24)23-8-6-22(7-9-23)14-4-3-12(20)10-13(14)19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJPNJJEYBWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)

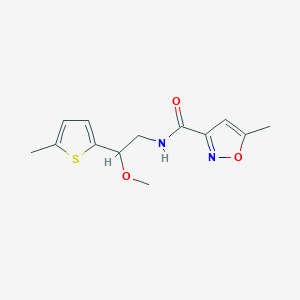
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
